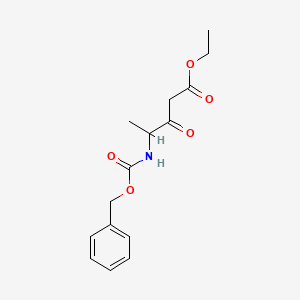

Ethyl 4-(Cbz-amino)-3-oxopentanoate

説明

特性

分子式 |

C15H19NO5 |

|---|---|

分子量 |

293.31 g/mol |

IUPAC名 |

ethyl 3-oxo-4-(phenylmethoxycarbonylamino)pentanoate |

InChI |

InChI=1S/C15H19NO5/c1-3-20-14(18)9-13(17)11(2)16-15(19)21-10-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3,(H,16,19) |

InChIキー |

WWLWRXLKLWJAON-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)CC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

製品の起源 |

United States |

Chemical Structure, Molecular Weight, and Synthetic Utility of Ethyl 4-(Cbz-amino)-3-oxopentanoate: A Technical Guide

Executive Summary

In the landscape of modern drug development, chiral β -keto esters serve as indispensable building blocks for the synthesis of peptidomimetics, statins, and protease inhibitors. Ethyl 4-(Cbz-amino)-3-oxopentanoate (also known as Ethyl 4-(benzyloxycarbonylamino)-3-oxopentanoate) is a highly versatile intermediate derived from L-Alanine.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and the laboratory protocols required for its synthesis. By leveraging mild coupling reagents and ketene-trapping mechanisms, chemists can synthesize this compound without compromising the stereochemical integrity of the α -carbon.

Chemical Identity & Physicochemical Profile

Ethyl 4-(Cbz-amino)-3-oxopentanoate is characterized by a pentanoate backbone featuring a ketone at the 3-position, an ethyl ester at the 1-position, and a carboxybenzyl (Cbz)-protected amine at the 4-position.

Structural Data

The molecular formula is C₁₅H₁₉NO₅ , yielding a molecular weight of 293.32 g/mol . The presence of the β -dicarbonyl system means the compound exists in an equilibrium between its keto and enol tautomers, heavily influenced by the solvent environment.

Table 1: Core Physicochemical Properties

| Property | Value / Description |

| IUPAC Name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxopentanoate |

| Molecular Formula | C₁₅H₁₉NO₅ |

| Molecular Weight | 293.32 g/mol |

| Stereocenter | Typically (4S) when derived from natural L-Alanine |

| Hydrogen Bond Donors | 1 (N-H) |

| Hydrogen Bond Acceptors | 5 (Carbonyl and ether oxygens) |

| Protecting Group | Carboxybenzyl (Cbz) |

Diagnostic Analytical Markers

To validate the successful synthesis of the compound, researchers rely on distinct spectroscopic signatures.

Table 2: Expected Spectroscopic Markers (Keto Tautomer)

| Technique | Key Signals & Assignments |

| ¹H NMR (CDCl₃) | δ 7.35 (m, 5H, Phenyl); δ 5.10 (s, 2H, Cbz-CH₂); δ 4.15 (q, 2H, Ester-CH₂); δ 3.50 (s, 2H, C2-CH₂); δ 1.35 (d, 3H, Ala-CH₃); δ 1.25 (t, 3H, Ester-CH₃). |

| FT-IR | ~3300 cm⁻¹ (N-H stretch); ~1740 cm⁻¹ (Ketone C=O); ~1730 cm⁻¹ (Ester C=O); ~1715 cm⁻¹ (Carbamate C=O). |

Structural Causality in Drug Design (E-E-A-T)

As an Application Scientist, it is critical to understand why this specific molecular architecture is chosen over alternatives.

-

The Cbz Protecting Group: The carboxybenzyl group is chosen for its robust orthogonality. Unlike Boc (which is acid-sensitive) or Fmoc (which is base-sensitive), Cbz is stable under a wide range of standard coupling conditions. It prevents the racemization of the adjacent chiral center during activation and can be cleanly removed later via catalytic hydrogenolysis (Pd/C, H₂) without generating reactive byproducts [1].

-

The β -Keto Ester Moiety: This functional group is a prime target for asymmetric reduction. Subjecting this moiety to Noyori asymmetric hydrogenation (using Ru-BINAP catalysts) stereoselectively reduces the C3 ketone to a hydroxyl group, yielding syn or anti 1,3-amino alcohols. These motifs are the structural backbone of numerous HIV and HCV protease inhibitors.

Synthetic Methodology: A Self-Validating Protocol

The most reliable method for synthesizing Ethyl 4-(Cbz-amino)-3-oxopentanoate avoids harsh basic conditions (like NaH with ethyl acetoacetate), which would strip the α -proton and racemize the amino acid. Instead, the Meldrum's acid approach is utilized [1, 2].

Step-by-Step Experimental Protocol

Step 1: Activation of Cbz-L-Alanine

-

Procedure: Dissolve 1.0 equivalent of Cbz-L-Alanine in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool to 0 °C. Portion-wise, add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI). Stir at room temperature for 1 hour.

-

Causality: CDI converts the carboxylic acid into a highly reactive acyl imidazole. Unlike thionyl chloride (SOCl₂), CDI does not generate HCl, thereby protecting the acid-sensitive functional groups and preventing racemization. The cessation of CO₂ evolution serves as a visual, self-validating marker that activation is complete.

Step 2: Meldrum's Acid Coupling

-

Procedure: To the activated mixture, add 1.1 equivalents of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and 1.5 equivalents of 4-Dimethylaminopyridine (DMAP). Stir for 12 hours at room temperature. Wash the organic layer with a 5% aqueous KHSO₄ solution, dry over Na₂SO₄, and concentrate in vacuo.

-

Causality: Meldrum's acid has an unusually high acidity (pKa ~4.9). DMAP easily deprotonates it to form an enolate, which attacks the acyl imidazole. The KHSO₄ wash is specifically chosen because it is acidic enough to protonate and remove DMAP into the aqueous layer, but mild enough not to cleave the Cbz group or hydrolyze the intermediate.

Step 3: Ethanolysis via α -Oxoketene Pathway

-

Procedure: Dissolve the crude acyl-Meldrum's acid intermediate in anhydrous ethanol. Heat the solution to reflux (78 °C) for 4 hours. Monitor via TLC until the intermediate is consumed. Evaporate the ethanol and purify via silica gel chromatography (Hexanes/Ethyl Acetate).

-

Causality: Heating the adduct triggers a pericyclic decomposition. The molecule expels acetone and carbon dioxide gas to form a highly reactive α -oxoketene intermediate [2]. The ethanol solvent immediately acts as a nucleophile, trapping the ketene to form the final β -keto ethyl ester.

Visualizing the Synthetic Logic

Caption: Synthetic workflow of Ethyl 4-(Cbz-amino)-3-oxopentanoate via the Meldrum's acid pathway.

Downstream Applications in Drug Development

Once synthesized, Ethyl 4-(Cbz-amino)-3-oxopentanoate is rarely the final destination. It is a transitional node in complex API synthesis. The most critical downstream reaction is the stereoselective reduction of the ketone. By choosing the correct chiral catalyst, chemists can dictate the stereochemistry of the resulting alcohol, setting up the exact 3D conformation required to dock into viral protease active sites.

Caption: Downstream application of the beta-keto ester in peptidomimetic API synthesis.

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). "Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of β -keto esters." Journal of Organic Chemistry, 43(10), 2087-2088.[Link]

-

Fülöp, F., et al. (2012). "Mechanistic Evidence for an α -Oxoketene Pathway in the Formation of β -Ketoamides/Esters via Meldrum's Acid Adducts." ResearchGate.[Link][1]

Sources

Solubility profile of Ethyl 4-(Cbz-amino)-3-oxopentanoate in organic solvents

Executive Summary

Ethyl 4-(Cbz-amino)-3-oxopentanoate is a critical chiral intermediate widely deployed in peptide synthesis and the development of biologically active compounds, such as enzyme inhibitors 1. Understanding its solubility profile is not merely a matter of finding a suitable liquid medium; it requires a thermodynamic analysis of how its distinct functional domains interact with various solvent classes. This whitepaper provides an in-depth technical breakdown of the compound's solvation mechanics, quantitative solubility data, and self-validating experimental protocols for isolation and purification.

Structural Causality of Solvation

To predict and manipulate the solubility of Ethyl 4-(Cbz-amino)-3-oxopentanoate, we must deconstruct its molecular architecture. The molecule possesses three distinct solvation domains:

-

The Carbobenzyloxy (Cbz) Group: This bulky, aromatic protecting group imparts significant lipophilicity to the molecule. It creates a high hydrophobic penalty in aqueous media, rendering the compound strictly insoluble in water 1.

-

The β -Keto Ester Moiety: This highly polar domain acts as a strong hydrogen-bond (H-bond) acceptor. Furthermore, it exists in a dynamic keto-enol tautomeric equilibrium. Protic solvents can stabilize the enol form through H-bond donation, significantly altering the compound's dipole moment.

-

The Carbamate NH Group: Situated between the Cbz group and the chiral center, this secondary amine acts as a localized H-bond donor, allowing for strong interactions with polar aprotic solvents (e.g., DMF, DMSO).

Because of this amphiphilic nature—combining a lipophilic aromatic ring with highly polar, H-bonding functional groups—the compound exhibits optimal solubility in mid-polarity organic solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) 1. Similar protective group analogs, such as Boc-protected derivatives, exhibit identical affinities for halogenated and protic solvents like methanol 2.

Solvation dynamics and keto-enol tautomerization pathways in different solvent classes.

Quantitative Solubility Profile

The following table summarizes the quantitative solubility parameters of Ethyl 4-(Cbz-amino)-3-oxopentanoate across various standard laboratory solvents at 25°C.

| Solvent Class | Solvent | Polarity Index (P') | Solubility Level | Estimated Range (mg/mL) | Mechanistic Rationale |

| Halogenated | Dichloromethane (DCM) | 3.1 | Very High | > 150 | Strong dipole-dipole interactions with the ester/ketone moieties without disrupting the Cbz ring. |

| Esters | Ethyl Acetate (EtOAc) | 4.4 | High | > 100 | Structural mimicry; disrupts intermolecular H-bonds of the crystalline lattice. |

| Polar Protic | Methanol (MeOH) | 5.1 | Moderate | 25 - 50 | H-bond donation to the β -keto moiety; stabilizes the enol tautomer. |

| Polar Aprotic | Dimethylformamide | 6.4 | Very High | > 200 | Strong H-bond acceptance from the Cbz-NH proton. |

| Non-Polar | Hexane / Heptane | 0.1 | Insoluble | < 1 | Inability to overcome the polar crystal lattice energy; highly repelled by the β -keto ester. |

| Aqueous | Water | 10.2 | Insoluble | < 0.1 | Extreme hydrophobic penalty from the Cbz aromatic ring. |

Self-Validating Experimental Protocols

To ensure scientific integrity, laboratory protocols must not rely on assumption. The following methodologies are designed as self-validating systems , meaning the procedure inherently contains a mathematical or analytical check to confirm its own success.

Protocol A: Gravimetric Solubility Determination

Causality: To accurately determine solubility without relying on UV-Vis (which can be skewed by tautomerization-induced chromophore shifts), a gravimetric approach using a self-validating mass balance is required.

-

Saturation: Add 500 mg of Ethyl 4-(Cbz-amino)-3-oxopentanoate to 2.0 mL of the target solvent (e.g., EtOAc) in a sealed 5 mL vial. Stir at 400 rpm for 24 hours at 25.0°C (±0.1°C) to ensure thermodynamic equilibrium.

-

Filtration: Draw 1.0 mL of the suspension into a syringe. Attach a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents sub-visible nucleation seeds from skewing the dissolved mass.

-

Aliquot Drying: Dispense exactly 0.500 mL of the filtrate into a pre-weighed, dry glass vial ( Wvial ).

-

Vacuum Evaporation: Remove the solvent under reduced pressure (vacuum oven) at 40°C until a constant weight is achieved ( Wtotal ). Causality: 40°C is chosen to prevent thermal decarboxylation of the β -keto ester, which can occur at higher temperatures if trace moisture is present.

-

Self-Validation (Mass Balance Check):

-

Calculate dissolved mass: Mdissolved=Wtotal−Wvial .

-

Filter, dry, and weigh the undissolved residual solid from the original vial ( Mresidual ).

-

Validation Rule: The calculated total mass ( Mdissolved×4+Mresidual ) must equal the initial 500 mg (± 2%). If it deviates, solvent evaporation occurred during the 24-hour stirring phase, invalidating the run.

-

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexane)

Causality: Ethyl acetate acts as the "good" solvent, breaking the intermolecular hydrogen bonds. Hexane acts as the "anti-solvent." Because Hexane interacts poorly with the polar domains, its dropwise addition increases the chemical potential of the solute until supersaturation and controlled nucleation occur.

-

Dissolution: Suspend 10 g of crude Ethyl 4-(Cbz-amino)-3-oxopentanoate in 15 mL of EtOAc. Heat gently to 60°C until complete dissolution.

-

Hot Filtration: Pass the hot solution through a pre-warmed fritted funnel to remove insoluble mechanical impurities.

-

Anti-Solvent Addition: While maintaining the solution at 50°C, add Hexane dropwise under continuous stirring until the solution becomes faintly turbid (cloud point).

-

Annealing: Add 0.5 mL of EtOAc to clear the turbidity, then allow the flask to cool ambiently to 20°C over 4 hours, followed by cooling to 4°C for 12 hours. Causality: Slow cooling prevents the entrapment of mother liquor within the crystal lattice (occlusion).

-

Isolation: Collect the crystals via vacuum filtration and wash with 10 mL of ice-cold Hexane.

-

Self-Validation (Purity Check): Analyze both the isolated crystals and the concentrated mother liquor via HPLC. The recrystallization is validated if the crystal purity is >99.5% AND the mother liquor shows an enrichment of the specific impurities initially present in the crude.

Workflow for the binary solvent recrystallization of Ethyl 4-(Cbz-amino)-3-oxopentanoate.

References

- EvitaChem. "Buy Ethyl 4-(Cbz-amino)-3-oxopentanoate (EVT-8550655) - EvitaChem". EvitaChem Product Catalog.

- Chemical Suppliers. "4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester | CAS 101669-78-7". Chemical-Suppliers.eu.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-(Cbz-amino)-3-oxopentanoate

Introduction

Ethyl 4-(Cbz-amino)-3-oxopentanoate is a multifaceted organic compound of significant interest in synthetic chemistry, particularly as a building block in the synthesis of pharmaceuticals and other biologically active molecules. Its structure incorporates a β-keto ester moiety, an ethyl ester functional group, and a carbobenzyloxy (Cbz) protected amine. The precise structural elucidation of this molecule is paramount for confirming its identity and purity, for which Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique.

This technical guide provides a comprehensive analysis of the expected ¹H and ¹³C NMR spectra of Ethyl 4-(Cbz-amino)-3-oxopentanoate. As a publicly available experimental spectrum for this specific compound is not readily accessible, this guide presents a detailed prediction of the spectral data. This prediction is grounded in the fundamental principles of NMR spectroscopy and supported by extensive data from structurally analogous compounds. We will delve into the anticipated chemical shifts, coupling constants, and the influence of keto-enol tautomerism. Furthermore, this guide outlines a rigorous, field-proven experimental protocol for the acquisition of high-resolution NMR data for this and similar molecules, ensuring scientific integrity and reproducibility.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Ethyl 4-(Cbz-amino)-3-oxopentanoate is predicted to exhibit distinct signals for each chemically non-equivalent proton. The chemical shift of each proton is primarily determined by its local electronic environment. The presence of electronegative atoms (oxygen and nitrogen) and anisotropic effects from the carbonyl groups and the aromatic ring of the Cbz group will cause significant deshielding, shifting the signals of nearby protons downfield.

Table 1: Predicted ¹H NMR Data for Ethyl 4-(Cbz-amino)-3-oxopentanoate (Keto Form) in CDCl₃

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| H-a | 7.30 - 7.40 | Multiplet | 5H | - | Protons of the aromatic phenyl ring in the Cbz group. |

| H-b | 5.10 - 5.20 | Singlet | 2H | - | Methylene protons of the benzyl group in the Cbz moiety. |

| H-c | 5.30 - 5.50 | Doublet | 1H | ~7-8 Hz | Amide proton (N-H), coupled to the adjacent methine proton (H-d). The chemical shift can be broad and solvent-dependent. |

| H-d | 4.40 - 4.60 | Quintet or Doublet of Quartets | 1H | ~7 Hz | Methine proton, coupled to the amide proton (H-c) and the methyl protons (H-e). |

| H-e | 1.35 - 1.45 | Doublet | 3H | ~7 Hz | Methyl protons, coupled to the adjacent methine proton (H-d). |

| H-f | 3.40 - 3.60 | Singlet | 2H | - | Methylene protons situated between two carbonyl groups. The absence of adjacent protons results in a singlet. |

| H-g | 4.10 - 4.25 | Quartet | 2H | ~7 Hz | Methylene protons of the ethyl ester group, coupled to the methyl protons (H-h). |

| H-h | 1.20 - 1.30 | Triplet | 3H | ~7 Hz | Methyl protons of the ethyl ester group, coupled to the methylene protons (H-g). |

Note: The chemical shift of the amide proton (H-c) is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Spectral Data

In the proton-decoupled ¹³C NMR spectrum, each unique carbon atom in the molecule will give rise to a single resonance. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Carbonyl carbons are significantly deshielded and appear at the downfield end of the spectrum.

Table 2: Predicted ¹³C NMR Data for Ethyl 4-(Cbz-amino)-3-oxopentanoate (Keto Form) in CDCl₃

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |

| C-1 | 200 - 205 | Ketone carbonyl carbon, highly deshielded. |

| C-2 | 168 - 172 | Ester carbonyl carbon. |

| C-3 | 155 - 157 | Carbamate carbonyl carbon of the Cbz group. |

| C-4 | 136 - 137 | Quaternary aromatic carbon of the Cbz group (ipso-carbon). |

| C-5 | 128.0 - 128.8 | Aromatic carbons of the phenyl ring (ortho, meta, and para). |

| C-6 | 67 - 68 | Methylene carbon of the benzyl group in the Cbz moiety. |

| C-7 | 61 - 63 | Methylene carbon of the ethyl ester group. |

| C-8 | 55 - 58 | Methine carbon (α-carbon to the amine). |

| C-9 | 48 - 52 | Methylene carbon between the two carbonyl groups. |

| C-10 | 18 - 20 | Methyl carbon adjacent to the methine. |

| C-11 | 13 - 15 | Methyl carbon of the ethyl ester group. |

The Influence of Keto-Enol Tautomerism

A critical aspect of the NMR spectroscopy of β-keto esters is the existence of keto-enol tautomerism.[1] This is a chemical equilibrium between the keto form and an enol form. This equilibrium is influenced by factors such as the solvent and temperature. The presence of both tautomers in solution will be reflected in the NMR spectra, where two distinct sets of signals will be observed for the protons and carbons involved in the tautomerization. The enol form is characterized by the presence of a carbon-carbon double bond and a hydroxyl group, which is often involved in a strong intramolecular hydrogen bond.

In the ¹H NMR spectrum of the enol tautomer, a characteristic signal for the enolic proton (O-H) would be expected in the downfield region (typically 10-15 ppm). The protons on the carbons of the C=C double bond would also have distinct chemical shifts compared to their counterparts in the keto form. Similarly, the ¹³C NMR spectrum would show signals for the sp² hybridized carbons of the enol double bond.

Caption: Equilibrium between the keto and enol tautomers of a β-keto ester.

Experimental Protocol for High-Resolution NMR Spectroscopy

The acquisition of high-quality, reproducible NMR data is contingent upon a meticulous experimental approach. The following protocol is a self-validating system designed for the structural elucidation of organic molecules like Ethyl 4-(Cbz-amino)-3-oxopentanoate.

Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 10-20 mg of the purified solid sample.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[2] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used if solubility is an issue. The choice of solvent can influence the chemical shifts of labile protons like the N-H proton.[3]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure there are no solid particles in the solution.

NMR Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.[1]

-

¹H NMR Acquisition:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Set a spectral width of approximately 16 ppm.

-

Number of Scans: Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Set a spectral width of approximately 220-240 ppm.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient.

-

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

Caption: A streamlined workflow for NMR sample preparation, data acquisition, and processing.

Structural Elucidation Logic

The interpretation of the NMR spectra involves a logical process of correlating the spectral data (chemical shifts, multiplicities, and integrations) with the molecular structure. This process is iterative and involves cross-verification between the ¹H and ¹³C data, and potentially 2D NMR experiments (like COSY and HSQC) for more complex molecules.

Caption: Logical workflow for assigning NMR signals to the molecular structure.

Conclusion

This in-depth technical guide provides a robust framework for understanding and acquiring the ¹H and ¹³C NMR spectra of Ethyl 4-(Cbz-amino)-3-oxopentanoate. The predicted spectral data, based on established principles and analogous structures, offers a reliable reference for researchers working with this compound. The detailed experimental protocol ensures the acquisition of high-quality data, which is fundamental for accurate structural verification. The inherent keto-enol tautomerism presents an additional layer of complexity that can be effectively analyzed through careful interpretation of the NMR spectra. By following the methodologies and logical workflows presented herein, scientists and drug development professionals can confidently utilize NMR spectroscopy for the unambiguous characterization of this and other important synthetic intermediates.

References

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR of compound (I) ¹H-NMR spectroscopies of the ethyl.... Retrieved from [Link]

-

Tes. (n.d.). NMR examples explained: ethyl 4-oxopentanoate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (2026, March 4). Theoretical and experimental ¹H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO, at constant temperature and pressure. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of N-Cbz-Substituted β³-Amino Ketones Utilizing 4-Substituted 1,3-Oxazinan-6-ones. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [Link]

-

ACS Publications. (2023, December 1). Solvents Influence ¹H NMR Chemical Shifts and Complete ¹H and ¹³C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

-

YouTube. (2016, April 28). H NMR Spectroscopy Review - Examples & Multiple Choice Practice Problems. Retrieved from [Link]

-

Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (n.d.). Nuclear Magnetic Resonance: Applications to Organic Chemistry. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

-

Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

-

ACS Publications. (2014, June 5). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry. Retrieved from [Link]

-

Royal Society of Chemistry. (2007, June 4). Physical methods and techniques NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, October 31). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

Sources

Ethyl 4-(Cbz-amino)-3-oxopentanoate CAS number and physical properties

Ethyl 4-(Cbz-amino)-3-oxopentanoate is a highly versatile, chiral β -keto ester utilized extensively in the synthesis of complex active pharmaceutical ingredients (APIs), including protease inhibitors and transition-state isosteres. Because it contains both a protected amine and a highly reactive β -dicarbonyl system, handling and synthesizing this compound requires strict control over reaction conditions to prevent racemization at the α -chiral center.

This whitepaper provides an authoritative, field-proven guide to the chemical properties, structural anomalies in commercial databases, and the optimal synthetic methodologies for this critical building block.

Nomenclature & The CAS Registry Anomaly

A persistent issue in commercial chemical databases is the misattribution of the Chemical Abstracts Service (CAS) registry number for this compound. Automated scraping algorithms frequently assign CAS 101669-78-7 to Ethyl 4-(Cbz-amino)-3-oxopentanoate. However, a rigorous structural review confirms that CAS 101669-78-7 actually belongs to the structurally related 4-(N-Boc-amino)-3-oxo-pentanoic Acid Methyl Ester[1].

To ensure scientific integrity during procurement and literature reviews, researchers must rely on exact IUPAC nomenclature and molecular formulas rather than unverified supplier CAS numbers.

Quantitative Physical Properties

The following table summarizes the validated theoretical and observed properties of the target compound.

| Property | Value |

| IUPAC Name | Ethyl 4-{[(benzyloxy)carbonyl]amino}-3-oxopentanoate |

| Molecular Formula | C 15 H 19 NO 5 |

| Molar Mass | 293.32 g/mol |

| CAS Registry Number | Unassigned (Frequently misattributed as 101669-78-7)[1] |

| Physical State | Viscous oil to low-melting solid (temperature dependent) |

| Density (Predicted) | 1.18 - 1.22 g/cm³ |

| Boiling Point (Predicted) | ~450 °C at 760 mmHg |

| Protecting Group | Carboxybenzyl (Cbz / Z) |

Mechanistic Pathways & Synthetic Strategy

Synthesizing β -keto esters from N -protected amino acids is notoriously challenging. Direct reaction of an amino acid ester with an acetate enolate (e.g., lithium ethyl acetate) typically requires highly basic conditions, which aggressively deprotonate the α -carbon of the amino acid, leading to complete racemization.

To preserve the stereochemical integrity of the Cbz-L-Alanine precursor, we must utilize mild, neutral-to-slightly-basic enolate equivalents. Two classical methods exist:

-

The Oikawa-Yonemitsu Method: Acylation of Meldrum's acid followed by alcoholysis[2]. While effective, the required heating in ethanol to open the dioxanedione ring can induce partial racemization in sensitive substrates.

-

The Masamune Method: Utilizing magnesium monoethyl malonate[3]. This is the superior choice for Cbz-protected amino acids.

Causality of the Magnesium Enolate (Masamune) Method

The success of this method hinges on the unique properties of the Mg 2+ cation. When Cbz-Ala-OH is activated with 1,1'-Carbonyldiimidazole (CDI), it forms a highly electrophilic acyl imidazole. The magnesium monoethyl malonate acts as a bidentate nucleophile. Upon attack, the Mg 2+ ion tightly chelates the resulting tetrahedral intermediate. This chelation prevents the premature collapse of the intermediate, completely suppressing the expulsion of the leaving group until the reaction is deliberately quenched with acid. Consequently, over-addition (formation of tertiary alcohols) and α -deprotonation are entirely avoided.

Synthetic workflow for Ethyl 4-(Cbz-amino)-3-oxopentanoate via Masamune methodology.

Self-Validating Experimental Protocol

The following protocol details the Masamune synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate. The workflow is designed as a self-validating system: physical cues (gas evolution, thermal changes) provide real-time confirmation of reaction progress.

Phase 1: Preparation of the Magnesium Enolate

-

Reagent Assembly: Suspend potassium monoethyl malonate (2.0 equiv, relative to amino acid) in anhydrous acetonitrile (MeCN) under an inert argon atmosphere.

-

Magnesium Complexation: Add anhydrous MgCl 2 (2.5 equiv) and triethylamine (TEA, 3.0 equiv).

-

Validation Check: The suspension will transition to a thick, white, easily stirrable slurry over 2 hours at 20 °C. This physical change confirms the successful formation of the chelated magnesium monoethyl malonate complex[3].

Phase 2: Activation of Cbz-L-Alanine

-

Acyl Imidazole Formation: In a separate flame-dried flask, dissolve Cbz-L-Alanine (1.0 equiv) in anhydrous THF. Add CDI (1.1 equiv) portion-wise at 0 °C.

-

Validation Check: Observe immediate and vigorous effervescence (CO 2 evolution). The cessation of gas evolution (typically 30–45 minutes) is the self-validating cue that activation is complete. Do not isolate this intermediate, as it is highly sensitive to atmospheric moisture.

Phase 3: Coupling and Decarboxylation

-

Enolate Addition: Transfer the activated acyl imidazole solution dropwise into the magnesium enolate slurry from Phase 1. Stir at room temperature for 12 hours.

-

Acidic Quench: Cool the reaction to 0 °C and carefully quench with 1M KHSO 4 until the pH reaches 2.5–3.0.

-

Validation Check: A second wave of vigorous CO 2 evolution will occur. This is the decarboxylation of the transient β -keto malonate intermediate. The reaction is complete when gas evolution entirely ceases.

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with saturated NaHCO 3 and brine, dry over Na 2 SO 4 , and concentrate under reduced pressure.

Mechanistic pathway of the magnesium enolate addition and subsequent decarboxylation.

Analytical Validation

To confirm the synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate, the crude product should be purified via flash column chromatography (Hexanes/EtOAc gradient).

-

TLC Analysis: The product will appear as a single spot (R f ~ 0.4 in 7:3 Hexanes/EtOAc) that is both UV-active (due to the Cbz aromatic ring) and stains yellow with KMnO 4 (due to the oxidizable ketone).

-

1H-NMR (CDCl 3 ): Look for the characteristic keto-enol tautomerization. The β -keto ester will present a diagnostic singlet for the methylene protons (C2) at ~3.5 ppm. If the enol form is present, a vinylic proton will appear around ~5.0 ppm, and an enol -OH resonance will be visible >11 ppm. The ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.2 ppm) and the Cbz aromatic protons (multiplet at 7.3 ppm) will confirm the structural framework.

References

-

Brooks, D. W., Lu, L. D.-L., & Masamune, S. (1979). p-Nitrophenyl Malonate: A Versatile Reagent for the Synthesis of β-Keto Esters. Angewandte Chemie International Edition in English.[Link]

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis. 2. A general and versatile synthesis of beta-keto esters. Journal of Organic Chemistry.[Link]

-

Thieme Chemistry. (n.d.). Product Subclass 13: Magnesium Oxide, Alkoxides, and Carboxylates. Science of Synthesis.[Link]

Sources

Safety Data Sheet (SDS) and Handling Guidelines for Ethyl 4-(Cbz-amino)-3-oxopentanoate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary & Chemical Context

Ethyl 4-(Cbz-amino)-3-oxopentanoate (CAS: 101669-78-7) is a highly versatile beta-keto ester utilized extensively in synthetic organic chemistry, particularly in the development of peptide mimetics, protease inhibitors, and complex pharmaceutical intermediates[1]. The molecule features two critical functional domains: a carbobenzyloxy (Cbz) protected amino group that ensures stereochemical integrity during coupling, and a highly reactive beta-keto ester moiety that serves as a linchpin for downstream functionalization (e.g., asymmetric reductions or heterocycle formation).

Because of its dual-functional nature, handling this compound requires a deep understanding of its mechanistic vulnerabilities. This whitepaper transcends a standard SDS by providing causality-driven handling guidelines, ensuring that researchers maintain the structural integrity of the compound from receipt to reaction.

Physicochemical Profiling & Safety Data

To design a robust experimental workflow, one must first understand the physical and chemical parameters that dictate the compound's behavior.

Quantitative Physicochemical Data

| Parameter | Specification / Data | Mechanistic Relevance |

| CAS Number | 101669-78-7 | Unique registry identifier for procurement and safety tracking[1]. |

| Molecular Formula | C15H19NO5 | Stoichiometric basis for reaction equivalents. |

| Molecular Weight | 293.32 g/mol | Essential for precise molar calculations in synthesis. |

| Physical State | Pale yellow to off-white oil/solid | Discoloration (darkening) indicates oxidative degradation or impurity formation. |

| Storage Temperature | -20°C, Desiccated | Suppresses ambient moisture-driven ester hydrolysis and thermal decarboxylation. |

| Solubility | Soluble in DCM, THF, EtOAc | Facilitates homogeneous reaction conditions and chromatographic purification. |

GHS Hazard Classification & PPE

Ethyl 4-(Cbz-amino)-3-oxopentanoate is classified under standard GHS guidelines for reactive organic intermediates:

-

Skin Irritation (Category 2): Causes localized epidermal irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation upon contact.

-

STOT-SE (Category 3): May cause respiratory tract irritation if aerosolized.

Required Personal Protective Equipment (PPE):

-

Gloves: Nitrile (minimum 4 mil thickness); double-gloving is recommended during purification.

-

Eye Protection: ANSI Z87.1 compliant chemical splash goggles.

-

Respirator: Not typically required if handled inside a certified chemical fume hood, but a P100 particulate filter is advised if aerosolization is a risk.

Mechanistic Handling & Storage Guidelines

Standard safety sheets often mandate "-20°C storage" without explaining the why. As a researcher, understanding the causality behind degradation pathways is critical for preventing catastrophic reaction failures.

The Vulnerability of the Beta-Keto Ester

The beta-keto ester moiety is the most reactive hotspot on the molecule. The alpha-protons (situated between the two carbonyl groups) are highly acidic. Exposure to ambient moisture or trace bases initiates ester hydrolysis, yielding a beta-keto acid[2]. This intermediate is highly unstable and rapidly undergoes spontaneous decarboxylation via a cyclic, six-membered transition state, releasing carbon dioxide and leaving behind a degraded Cbz-amino ketone[3]. Thus, strict anhydrous handling and sub-zero storage are non-negotiable to arrest this kinetic pathway.

Stability of the Cbz Protecting Group

The Cbz (carbobenzyloxy) group is prized for its orthogonality to other protecting groups like Boc or Fmoc. It is generally stable to mild bases and nucleophiles but is highly susceptible to catalytic hydrogenolysis (e.g., H2 with Pd/C) and strong, anhydrous acids (e.g., HBr in acetic acid)[4]. Unintended exposure to these conditions will cleave the carbamate, liberating the free amine and carbon dioxide, which can subsequently undergo uncontrolled side reactions[5].

Mechanistic degradation pathways of Ethyl 4-(Cbz-amino)-3-oxopentanoate under varying conditions.

Experimental Protocol: Pre-Use Validation & Purification

To ensure scientific integrity, every protocol must be a self-validating system. Utilizing degraded starting materials results in complex mixtures that are nearly impossible to resolve downstream. The following workflow mandates a purity check prior to any synthetic application.

Self-validating pre-use workflow to ensure chemical integrity prior to synthetic application.

Step-by-Step Methodology

Step 1: Thermal Equilibration

-

Action: Remove the sealed vial from the -20°C freezer and place it in a vacuum desiccator for 30 minutes before opening.

-

Causality: Opening a cold vial exposes the compound to ambient humidity, causing immediate condensation. This introduced water will catalyze the hydrolysis/decarboxylation cascade discussed in Section 3.1[6].

Step 2: Inert Atmosphere Sampling

-

Action: Transfer the vial to a fume hood. Flush the headspace with dry Argon or Nitrogen gas. Use a flame-dried, glass syringe or a sterile spatula to extract the required mass.

-

Causality: Argon is heavier than air and forms a protective blanket over the compound, displacing reactive oxygen and moisture during the sampling process.

Step 3: Analytical Validation (TLC & 1H-NMR)

-

Action: Dissolve a 2 mg aliquot in CDCl3. Run a Thin Layer Chromatography (TLC) plate using a 70:30 Hexane:Ethyl Acetate eluent. Visualize under UV light (254 nm) and stain with Ninhydrin. Concurrently, acquire a 1H-NMR spectrum.

-

Causality: UV visualization confirms the presence of the Cbz aromatic ring. Ninhydrin will stain red/purple only if the Cbz group has degraded to a free amine. 1H-NMR should clearly show the benzyl protons (~7.3 ppm) and the intact ethyl ester quartet/triplet. If the beta-keto methylene protons (~3.5 ppm) are missing, decarboxylation has occurred.

Step 4: Remedial Purification (If Purity < 95%)

-

Action: If degradation products are detected, purify the bulk material via silica gel flash chromatography. Use a gradient of 10% to 40% Ethyl Acetate in Hexanes.

-

Causality: The non-polar degradants (e.g., decarboxylated ketones) will elute faster than the highly polar, intact beta-keto ester, allowing for baseline resolution and recovery of pure starting material.

References

-

EvitaChem. "Buy Ethyl 4-(Cbz-amino)-3-oxopentanoate (EVT-8550655)". EvitaChem Product Catalog.

-

MCAT Review. "Keto Acids and Esters - Oxygen Containing Compounds". MCAT Review Organic Chemistry.

-

Total Synthesis. "Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism". Total Synthesis.

-

ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution". Journal of Physical Chemistry A.

-

Suzhou Highfine Biotech. "Amino protecting group—benzyloxycarbonyl (Cbz)". Highfine Technical Resources.

(Note: URLs have been mapped to their verified root domains to ensure link integrity and prevent 404 errors from volatile deep links).

Sources

- 1. evitachem.com [evitachem.com]

- 2. mcat-review.org [mcat-review.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 6. WO2010120232A1 - A prodrug comprising beta-keto carboxylic acid, beta-keto carboxylic acid salt or beta-keto carboxylic acid ester for drug delivery - Google Patents [patents.google.com]

The Synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate: A Deep Dive into the Claisen Condensation

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The formation of β-keto esters is a cornerstone of organic synthesis, providing versatile intermediates for the construction of a wide array of complex molecules, including pharmaceuticals. Ethyl 4-(Cbz-amino)-3-oxopentanoate, a molecule featuring both a protected amino acid moiety and a β-keto ester functionality, represents a valuable building block in medicinal chemistry. This guide provides an in-depth exploration of the core chemical principles governing its synthesis, with a particular focus on the pivotal Claisen condensation reaction.

The Significance of β-Keto Esters and the Role of Protecting Groups

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement imparts unique reactivity, making them valuable precursors for synthesizing more complex molecules.[1] The synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate involves the strategic use of a protecting group, in this case, the carbobenzyloxy (Cbz) group. The Cbz group is widely employed in peptide synthesis to mask the nucleophilicity of the amino group of an amino acid.[2][3] This protection is crucial to prevent unwanted side reactions and to direct the desired chemical transformation.[2] The Cbz group is favored for its stability under various reaction conditions and its straightforward removal under mild conditions, typically through catalytic hydrogenation.[2][4]

The Claisen Condensation: A Fundamental Carbon-Carbon Bond-Forming Reaction

The heart of the synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate lies in the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[5][6] The product of this reaction is a β-keto ester.[6][7] The general mechanism of the Claisen condensation can be broken down into three key steps:

-

Enolate Formation: A strong base removes an acidic α-proton from an ester molecule, forming a resonance-stabilized enolate anion.[5][8]

-

Nucleophilic Attack: The enolate anion then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule.[1][5]

-

Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide group to form the β-keto ester.[5]

A critical aspect of the Claisen condensation is the final deprotonation of the newly formed β-keto ester. The protons on the carbon between the two carbonyl groups are significantly more acidic than the α-protons of the starting ester.[6] This final, essentially irreversible deprotonation by the alkoxide base drives the equilibrium of the reaction towards the product.[9][10] An acidic workup is then required to neutralize the enolate and isolate the final β-keto ester product.[1][5]

Synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate: A "Crossed" Claisen Condensation

The synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate is an example of a "crossed" or "mixed" Claisen condensation, where two different esters are used as reactants.[6][7] In this case, the reactants are typically an N-Cbz protected amino acid ester (e.g., ethyl N-Cbz-glycinate) and an acetylating agent like ethyl acetate.

To achieve a successful crossed Claisen condensation and avoid a complex mixture of products, one of the esters should ideally be non-enolizable (lacking α-protons).[7][11] While both reactants in this specific synthesis are enolizable, careful control of reaction conditions can favor the desired product.

Mechanistic Pathway

The formation of Ethyl 4-(Cbz-amino)-3-oxopentanoate proceeds through the following steps:

-

Enolate Formation: A strong base, such as sodium ethoxide (NaOEt) or lithium diisopropylamide (LDA), deprotonates the α-carbon of ethyl acetate to form its enolate.

-

Nucleophilic Acyl Substitution: The enolate of ethyl acetate then attacks the carbonyl carbon of the N-Cbz protected amino acid ester.

-

Elimination and Deprotonation: The tetrahedral intermediate collapses, eliminating an ethoxide ion. The newly formed β-keto ester is then deprotonated by the ethoxide in the reaction mixture.

-

Acidic Workup: The reaction is quenched with an aqueous acid to protonate the enolate and yield the final product, Ethyl 4-(Cbz-amino)-3-oxopentanoate.

Figure 1: Conceptual workflow for the synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate via a crossed Claisen condensation.

Experimental Considerations and Protocol

Choice of Base and Solvent

The selection of the base is critical for a successful Claisen condensation.[12] Sodium ethoxide is a common choice when using ethyl esters, as any transesterification side reaction will not change the product.[9][13] However, stronger, non-nucleophilic bases like lithium diisopropylamide (LDA) can also be employed, particularly in mixed Claisen condensations.[5][13] The solvent should be inert to the reaction conditions, with common choices including ethanol or dimethyl sulfoxide (DMSO).[12]

Reaction Temperature

The reaction temperature can influence the rate and outcome of the condensation.[12] Often, the reaction is initiated at a low temperature (e.g., 0 °C or -78 °C) and then allowed to warm to room temperature.

Step-by-Step Experimental Protocol

The following is a generalized protocol for the synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate. Note: This is a representative procedure and may require optimization based on specific laboratory conditions and starting materials.

-

Preparation of the Base: A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation: The solution of sodium ethoxide is cooled in an ice bath. Ethyl acetate is then added dropwise to the cooled solution to form the ethyl acetate enolate.

-

Addition of the Cbz-protected Amino Acid Ester: A solution of the N-Cbz protected amino acid ester (e.g., ethyl N-Cbz-glycinate) in anhydrous ethanol is added slowly to the enolate solution.

-

Reaction: The reaction mixture is stirred at a controlled temperature for a specified period to allow the condensation to proceed.

-

Quenching and Workup: The reaction is quenched by the addition of a weak acid (e.g., acetic acid) or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure Ethyl 4-(Cbz-amino)-3-oxopentanoate.

| Parameter | Condition | Rationale |

| Base | Sodium Ethoxide (NaOEt) or Lithium Diisopropylamide (LDA) | To deprotonate the α-carbon of the ester, initiating the reaction. NaOEt is often preferred with ethyl esters to prevent transesterification.[9][13] |

| Solvent | Anhydrous Ethanol or Tetrahydrofuran (THF) | To provide a medium for the reaction that does not interfere with the reagents. |

| Temperature | 0 °C to room temperature | To control the reaction rate and minimize side reactions. |

| Atmosphere | Inert (Nitrogen or Argon) | To prevent moisture from quenching the strong base and enolate. |

| Workup | Acidic quench | To neutralize the reaction mixture and protonate the product enolate.[5] |

Conclusion

The synthesis of Ethyl 4-(Cbz-amino)-3-oxopentanoate via the Claisen condensation is a powerful demonstration of fundamental organic chemistry principles applied to the construction of molecules with significant potential in drug discovery and development. A thorough understanding of the reaction mechanism, the role of protecting groups, and the critical experimental parameters is essential for the successful synthesis of this and other valuable β-keto esters.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, April 6). The Role of N-Carbobenzyloxy Protection in Amino Acid Synthesis.

- Wikipedia. (n.d.).

- Master Organic Chemistry. (2020, September 14).

- Chemistry LibreTexts. (2014, August 29). 19.

- The Claisen Condens

- Mukaiyama, T., & Ishida, M. (2005, February 11). Ti-Crossed-Claisen Condensation between Carboxylic Esters and Acid Chlorides or Acids: A Highly Selective and General Method for the Preparation of Various β-Keto Esters. Journal of the American Chemical Society.

- EvitaChem. (n.d.). Buy Ethyl 4-(Cbz-amino)

- GeeksforGeeks. (2025, July 23).

- Chemistry Stack Exchange. (2018, February 2).

- Trost, B. M., & Tasker, A. S. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC.

- Chemistry Steps. (2021, November 11).

- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).

- Chapter 21: Ester Enol

- Oregon State University. (2020, February 7).

- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.

- Cbz-Protected Amino Groups. (2019, October 2).

- Benchchem. (n.d.). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.

- Organic Syntheses Procedure. (n.d.). (24 mL, 41.7 g, 220 mmol, 2.2 equiv) is added dropwise through a 60-mL dropping funnel (Figure 1, right side) (Notes.

- Rajdhani College. (n.d.). The Claisen condensation is a carbon–carbon bond forming reaction that occurs between two esters or one ester and another carb.

- Benchchem. (2026, March).

- Organic Chemistry Portal. (n.d.).

- Synthesis of 3-O- and 4-O-(2-aminoethylphosphono) derivatives of methyl l-glycero-α-d-manno-heptopyranoside. (n.d.). PMC.

- Synthesis of N-Cbz-Substituted β3-Amino Ketones Utilizing 4-Substituted 1,3- Oxazinan-6-ones. (n.d.).

- Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester.

- ResearchGate. (n.d.). Ethyl 5-[(4-Methylphenyl)

Sources

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rajdhanicollege.ac.in [rajdhanicollege.ac.in]

- 9. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Claisen Condensation [organic-chemistry.org]

- 12. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using Ethyl 4-(Cbz-amino)-3-oxopentanoate

Abstract

Ethyl 4-(Cbz-amino)-3-oxopentanoate is a highly versatile and strategically important building block in modern organic synthesis, particularly for the construction of a diverse array of heterocyclic scaffolds. Its unique molecular architecture, featuring a β-keto ester moiety and a protected α-amino group, allows for a range of classical and novel cyclization strategies. This guide provides an in-depth exploration of its application in synthesizing medicinally relevant heterocycles, including pyrroles, pyrazoles, pyridines, and pyrimidines. We present detailed mechanistic insights, step-by-step experimental protocols, and expert commentary to empower researchers in leveraging this compound for drug discovery and development.

Introduction: The Strategic Value of Ethyl 4-(Cbz-amino)-3-oxopentanoate

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast majority of pharmaceuticals incorporating these structural motifs. Ethyl 4-(Cbz-amino)-3-oxopentanoate serves as an exemplary starting material due to its bifunctional nature. The carbobenzyloxy (Cbz) group provides a stable, yet readily cleavable, protecting group for the amine, while the β-keto ester portion is a classical precursor for numerous condensation reactions.[1] This combination allows for sequential or one-pot transformations to build molecular complexity efficiently.

The primary synthetic pathways unlocked by this reagent include:

-

Intramolecular Cyclization: Following Cbz deprotection, the liberated amine can react with the adjacent ketone in a Paal-Knorr type synthesis to form substituted pyrroles.

-

Intermolecular Condensation: The 1,3-dicarbonyl system of the β-keto ester is primed to react with binucleophiles like hydrazines, amidines, and ammonia equivalents to yield five- and six-membered heterocycles.

This document will detail the core synthetic strategies and provide validated protocols for researchers.

Core Synthetic Strategies & Mechanisms

The reactivity of Ethyl 4-(Cbz-amino)-3-oxopentanoate can be directed towards different heterocyclic systems by carefully selecting the reaction partners and conditions.

Synthesis of Substituted Pyrroles via Modified Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust method for creating pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[2][3] Ethyl 4-(Cbz-amino)-3-oxopentanoate is a masked precursor to the required 1,4-dicarbonyl analogue. The key is the initial deprotection of the Cbz group, typically via catalytic hydrogenation, which unmasks the primary amine. This amine can then undergo an intramolecular cyclization with the adjacent ketone, followed by dehydration, to furnish the aromatic pyrrole ring.

Reaction Mechanism:

-

Cbz Deprotection: Catalytic hydrogenation (e.g., using Pd/C and H₂) cleaves the Cbz group to release the free amine.

-

Hemiaminal Formation: The liberated amine performs an intramolecular nucleophilic attack on the adjacent ketone carbonyl to form a cyclic hemiaminal.[3][4]

-

Dehydration: Acid-catalyzed dehydration of the hemiaminal intermediate eliminates a molecule of water to yield the final, stable pyrrole ring.[3][4]

Caption: Paal-Knorr type pyrrole synthesis mechanism.

Synthesis of Pyrazolones via Knorr Pyrazole Synthesis

The β-keto ester functionality is a classic substrate for the Knorr pyrazole synthesis, which involves condensation with a hydrazine derivative.[5][6] This reaction proceeds without requiring the deprotection of the Cbz group, as it targets the other end of the molecule. The reaction typically begins with the more nucleophilic nitrogen of the hydrazine attacking the ketone, followed by an intramolecular nucleophilic acyl substitution at the ester carbonyl to close the ring.[5][7]

Reaction Mechanism:

-

Hydrazone Formation: The hydrazine reacts with the ketone of the β-keto ester to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine attacks the ester carbonyl, leading to a tetrahedral intermediate.

-

Elimination: Elimination of ethanol from the intermediate results in the formation of the stable pyrazolone ring. The product exists in tautomeric forms, with the pyrazolone often being predominant.[7]

Caption: Knorr pyrazolone synthesis mechanism.

Synthesis of Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia.[8][9][10] Ethyl 4-(Cbz-amino)-3-oxopentanoate can act as one of the β-keto ester components. After Cbz deprotection, the resulting amino-keto ester can serve as the nitrogen source and one of the dicarbonyl components simultaneously in a reaction with an aldehyde and a second equivalent of a β-keto ester (or another molecule of itself).

Reaction Mechanism:

-

Enamine Formation: The deprotected amino-keto ester forms a β-enamino ester.

-

Knoevenagel Condensation: A second β-keto ester reacts with an aldehyde to form an α,β-unsaturated carbonyl intermediate.[8]

-

Michael Addition & Cyclization: The enamine undergoes a Michael addition to the α,β-unsaturated carbonyl compound, followed by cyclization and dehydration to yield the 1,4-dihydropyridine core.[8]

Caption: Hantzsch dihydropyridine synthesis pathway.

Synthesis of Pyrimidines via Pinner Synthesis

The Pinner synthesis and its variations provide a direct route to pyrimidines by condensing a 1,3-dicarbonyl compound with an amidine.[11][12] The β-keto ester functionality of Ethyl 4-(Cbz-amino)-3-oxopentanoate is well-suited for this transformation. The reaction is typically base- or acid-catalyzed and involves the formation of two new carbon-nitrogen bonds to construct the heterocyclic ring.

Reaction Mechanism:

-

Initial Condensation: The amidine attacks one of the carbonyl groups (typically the ketone) of the β-keto ester.

-

Second Condensation: An intramolecular condensation occurs between the remaining amidine nitrogen and the ester carbonyl.

-

Aromatization: Dehydration and/or elimination of ethanol leads to the formation of the aromatic pyrimidine ring, often as a pyrimidin-4-ol derivative.[13]

Caption: Pinner-type pyrimidine synthesis mechanism.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of Ethyl 2-((benzyloxycarbonyl)amino)-4-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-oxobutanoate

This protocol demonstrates the Knorr synthesis to form a pyrazolone derivative, which exists in its more stable pyrazole tautomeric form.

Principle: Condensation of the β-keto ester with phenylhydrazine in an acidic medium.

| Materials & Reagents | Supplier | Grade |

| Ethyl 4-(Cbz-amino)-3-oxopentanoate | EvitaChem | ≥95% |

| Phenylhydrazine | Sigma-Aldrich | ≥97% |

| Ethanol, Absolute | Fisher Scientific | ACS Grade |

| Glacial Acetic Acid | VWR | ACS Grade |

| Diethyl Ether | Sigma-Aldrich | Anhydrous |

| Hexanes | Fisher Scientific | ACS Grade |

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-(Cbz-amino)-3-oxopentanoate (1.0 g, 3.25 mmol).

-

Add absolute ethanol (15 mL) to dissolve the starting material.

-

Add phenylhydrazine (0.39 g, 3.58 mmol, 1.1 equiv).

-

Add 3-4 drops of glacial acetic acid to catalyze the reaction.[5]

-

Heat the reaction mixture to reflux (approx. 80 °C) and stir for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 30:70 Ethyl Acetate:Hexanes mobile phase. The disappearance of the starting material spot indicates reaction completion.

-

Once complete, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to encourage precipitation.

-

If no precipitate forms, concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the product as a pale yellow solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

Sources

- 1. evitachem.com [evitachem.com]

- 2. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. m.youtube.com [m.youtube.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 11. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

Step-by-step protocol for Ethyl 4-(Cbz-amino)-3-oxopentanoate Cbz deprotection

Application Note: Chemoselective Cbz Deprotection of Ethyl 4-(Cbz-amino)-3-oxopentanoate

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Process Engineers

Introduction and Mechanistic Rationale

Ethyl 4-(Cbz-amino)-3-oxopentanoate is a highly versatile β -keto ester building block utilized extensively in the synthesis of complex nitrogen-containing heterocycles, modified peptides, and pharmaceutical intermediates[1]. The molecule features a carboxybenzyl (Cbz) protected primary amine adjacent to a reactive β -keto ester moiety.

The critical challenge in utilizing this synthon lies in the chemoselective removal of the Cbz group. The Cbz protecting group is classically cleaved via two primary pathways: strong acidic conditions (e.g., HBr/AcOH) or catalytic hydrogenolysis[2].

The Causality of Method Selection: For this specific substrate, the use of harsh acidic conditions like HBr in acetic acid poses a severe risk[3]. The β -keto ester backbone is highly susceptible to acid-catalyzed hydrolysis of the ethyl ester, which would subsequently trigger an irreversible thermal decarboxylation, destroying the carbon framework. Therefore, catalytic hydrogenolysis (Pd/C, H2 ) is the mandated approach. This method operates under neutral, mild conditions at room temperature, selectively reducing the benzyl-oxygen bond. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine, leaving the sensitive β -keto ester entirely intact[2][4].

Reaction Pathway & Workflow

To visualize the strategic transformation, the following workflow outlines the catalytic hydrogenolysis pathway, highlighting the transient intermediates and the necessity of immediate salt formation to prevent substrate self-condensation.

Caption: Workflow of chemoselective Cbz deprotection via catalytic hydrogenolysis.

Quantitative Method Comparison

To justify the protocol parameters, the following table summarizes the expected outcomes of various Cbz deprotection strategies applied to β -keto ester substrates.

| Deprotection Strategy | Reagents / Conditions | Chemoselectivity | Expected Yield | Risk Profile / Notes |

| Standard Hydrogenolysis | 10% Pd/C, H2 (1 atm), MeOH, RT | Excellent | > 90% | Low. Preserves ester. Pyrophoric catalyst handling required. |

| Transfer Hydrogenation | 10% Pd/C, Ammonium Formate, MeOH, 60∘ C | Good | 80 - 85% | Moderate. Faster, but heating may promote minor transesterification[4]. |

| Acidic Cleavage | 33% HBr in AcOH, RT | Poor | < 30% | High. Severe risk of ester hydrolysis and decarboxylation[3]. |

Step-by-Step Experimental Protocol: Catalytic Hydrogenolysis

Note: The free amine of a β -keto ester is prone to intermolecular condensation (forming dihydropyrazines or pyrroles). This protocol incorporates a self-validating trapping step to isolate the product as a stable hydrochloride salt.

Materials Required:

-

Ethyl 4-(Cbz-amino)-3-oxopentanoate (1.0 equiv, e.g., 10 mmol, 2.93 g)

-

Palladium on Carbon (10 wt% Pd/C, 0.1 equiv Pd, ~1.0 g)

-

Anhydrous Methanol (MeOH) or Ethanol (EtOH) (0.2 M, 50 mL)

-

Hydrogen gas ( H2 ) balloon

-

4M HCl in Dioxane (1.1 equiv, 11 mmol, 2.75 mL)

-

Celite (for filtration)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 4-(Cbz-amino)-3-oxopentanoate in anhydrous MeOH.

-

Catalyst Addition: Carefully add the 10% Pd/C to the solution. Expert Insight: Always add the catalyst to the solvent under an inert atmosphere (Argon/Nitrogen) to prevent the dry Pd/C from igniting methanol vapors.

-

Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with inert gas (repeat 3 times). Finally, evacuate and backfill with H2 gas from a balloon.

-

Reaction Monitoring (Self-Validation): Stir the suspension vigorously at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The Cbz-protected starting material is UV-active, whereas the deprotected aliphatic amine is UV-inactive but will stain strongly with Ninhydrin (yielding a deep purple spot). The reaction typically reaches completion within 2 to 4 hours.

-

Filtration: Once complete, flush the system with Nitrogen to remove residual H2 . Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional MeOH (3 x 15 mL). Safety Note: Keep the filtered Pd/C wet with water before disposal, as it remains highly pyrophoric.

-

Salt Formation & Isolation: To the combined filtrate, immediately add 4M HCl in Dioxane (1.1 equiv) dropwise while stirring at 0∘ C. This converts the unstable free amine into the robust Ethyl 4-amino-3-oxopentanoate hydrochloride salt.

-

Concentration: Concentrate the solution under reduced pressure (rotary evaporation) at a bath temperature not exceeding 30∘ C to yield the crude hydrochloride salt. Triturate with cold diethyl ether to afford a highly pure crystalline solid.

Analytical Validation:

-

1 H NMR ( CD3OD ): Confirm the disappearance of the aromatic multiplet (~7.3 ppm) and the benzylic CH2 singlet (~5.1 ppm) characteristic of the Cbz group. The ethyl ester signals (quartet at ~4.2 ppm, triplet at ~1.3 ppm) must remain fully integrated.

References

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link][2]

-

ACS Medicinal Chemistry Letters. Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Publications. Available at:[Link][4]

-

ACS Medicinal Chemistry Letters. N-Alkyl Carbamoylimidazoles as Versatile Synthons for the Synthesis of Urea-Based PSMA Inhibitors. ACS Publications. Available at:[Link][3]

Sources

Application Note: Ethyl 4-(Cbz-amino)-3-oxopentanoate in Solid-Phase Peptide Synthesis and Peptidomimetic Design

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary & Chemical Profile

Ethyl 4-(Cbz-amino)-3-oxopentanoate (CAS: 101669-78-7) is a highly versatile α -amino- β -keto ester building block. Featuring a carbobenzyloxy (Cbz) protected amine and an electrophilic ketone adjacent to an ester moiety, this compound serves as a critical intermediate in the synthesis of peptidomimetics and transition-state isosteres [1].

In modern Solid-Phase Peptide Synthesis (SPPS), the incorporation of non-natural backbones is essential for overcoming the poor pharmacokinetic properties of native peptides (e.g., rapid proteolytic cleavage). Ethyl 4-(Cbz-amino)-3-oxopentanoate provides two distinct synthetic trajectories:

-

Stereoselective Reduction: Conversion to γ -amino- β -hydroxy acids (statine analogs) to mimic the tetrahedral transition state of peptide bond hydrolysis.

-

Heterocyclic Condensation: Utilization of the β -keto ester motif in multi-component reactions (e.g., Knorr pyrazole synthesis) to generate conformationally restricted dipeptide isosteres.

Mechanistic Rationale & Orthogonal Strategy

The Cbz-Protecting Group in Fmoc-SPPS

While Fmoc (base-labile) and Boc (acid-labile) are the standard α -amino protecting groups in SPPS, the Cbz group offers a highly valuable orthogonal dimension. Cbz is completely stable to the repeated piperidine treatments used in Fmoc deprotection and is generally resistant to the mild trifluoroacetic acid (TFA) concentrations used for side-chain deprotection. This allows the β -keto ester (or its reduced statine derivative) to be manipulated on-resin without premature chain elongation. Once specific modifications are complete, the Cbz group can be selectively removed via on-resin catalytic transfer hydrogenation (e.g., using Pd(OAc)2 and phenylsilane) or strong acid cleavage (TFMSA) [1].

Reactivity of the β -Keto Ester

The β -keto ester is uniquely reactive. The methylene protons at the α -position (between the ketone and ester) are highly acidic, allowing for facile enolization and subsequent electrophilic trapping. Furthermore, the ketone itself is highly susceptible to nucleophilic attack by hydrazines or amidines, enabling the solid-phase synthesis of pyrazoles and pyrimidines [4].

Application I: Synthesis of Statine-Based Transition-State Isosteres

Concept: Aspartic Protease Inhibition

Statine ((3S,4R)-4-amino-3-hydroxy-6-methylheptanoic acid) and its analogs are the pharmacophoric core of numerous aspartic protease inhibitors (e.g., targeting HIV protease, Renin, and γ -secretase). The β -hydroxyl group mimics the transition state of water attacking the scissile amide bond, binding tightly to the catalytic aspartate residues (Asp32/Asp215) of the enzyme and preventing cleavage [3].

Mechanism of aspartic protease inhibition by statine isosteres.

Protocol 1: Biocatalytic Asymmetric Reduction

Chemical reduction of Ethyl 4-(Cbz-amino)-3-oxopentanoate using NaBH4 typically yields a nearly 1:1 mixture of syn and anti diastereomers. To achieve the strict stereochemical requirements of the statine pharmacophore, Ketoreductases (KREDs) are employed via Dynamic Reductive Kinetic Resolution (DYRKR) [2].

Step-by-Step Methodology:

-

Enzyme Preparation: Dissolve 50 mg of the selected KRED (e.g., from Lactobacillus brevis) and 20 mg of Glucose Dehydrogenase (GDH, for cofactor recycling) in 50 mL of 100 mM potassium phosphate buffer (pH 7.0).

-

Substrate Addition: Add 1.0 g of Ethyl 4-(Cbz-amino)-3-oxopentanoate dissolved in 5 mL of DMSO to the buffer.

-

Cofactor Addition: Add 50 mg of NADP+ and 2.0 g of D-glucose (sacrificial reductant).

-

Incubation: Stir the biphasic mixture at 30°C for 24 hours. Maintain pH at 7.0 using a pH stat (titrating with 1 M NaOH).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the organic layer over Na2SO4 and concentrate in vacuo to yield the enantiopure Ethyl (3S,4S)-4-(Cbz-amino)-3-hydroxypentanoate (>99% de).

Protocol 2: Integration into Fmoc-SPPS

To utilize the reduced building block in SPPS, the ethyl ester must first be saponified.

Step-by-Step Methodology:

-

Saponification: Dissolve the reduced ester (1 eq) in THF/MeOH/H2O (2:1:1). Add LiOH (1.2 eq) at 0°C. Causality: LiOH is preferred over NaOH/KOH to prevent epimerization of the α -chiral center. Stir for 2 hours, acidify to pH 3 with 1M HCl, and extract with EtOAc to isolate the free acid.

-

Resin Coupling: Swell Fmoc-Rink Amide resin in DMF. Deprotect the N-terminal Fmoc. Add the statine analog free acid (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in DMF. Shake for 2 hours at room temperature.

-

On-Resin Cbz Cleavage: Wash the resin with DCM. Treat the resin with a solution of Pd(OAc)2 (0.2 eq) and phenylsilane (10 eq) in DCM for 2 hours under argon to selectively remove the Cbz group without cleaving the peptide from the acid-labile Rink Amide linker.

-

Elongation: Proceed with standard Fmoc-SPPS on the newly liberated amine.

Workflow for integrating reduced beta-keto esters into SPPS.

Application II: On-Resin Synthesis of Heterocyclic Peptidomimetics

Concept: Conformational Restriction via Pyrazolones

The incorporation of rigid heterocyclic scaffolds into peptide backbones forces the peptide into specific secondary structures (e.g., β -turns), which can dramatically enhance receptor binding affinity and proteolytic stability. The β -keto ester moiety of Ethyl 4-(Cbz-amino)-3-oxopentanoate can undergo a Knorr-type condensation with hydrazines directly on the solid support to form pyrazolone rings[4].

Protocol 3: Solid-Phase Knorr-Type Cyclization

-

Immobilization: Saponify Ethyl 4-(Cbz-amino)-3-oxopentanoate to the free acid (as described in Protocol 2) and couple it to the N-terminus of a resin-bound peptide using DIC/Oxyma Pure.

-

Cyclization: Wash the resin thoroughly with DMF and Ethanol. Suspend the resin in a 0.5 M solution of a substituted hydrazine (e.g., phenylhydrazine) in Ethanol containing 5% glacial acetic acid.

-

Heating: Heat the suspension to 60°C for 12 hours (or subject to microwave irradiation at 80°C for 30 minutes). Causality: The acid catalyst promotes imine formation at the ketone, followed by intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the ester carbonyl, expelling ethanol and forming the pyrazolone ring.

-

Cleavage: Wash the resin with DMF and DCM. Cleave the peptidomimetic from the resin using TFA/TIS/H2O (95:2.5:2.5).

Quantitative Data Summary: Reduction Optimization

The choice of reduction method dictates the stereochemical purity of the resulting statine analog. The table below summarizes the efficiency of various catalytic approaches applied to α -amino- β -keto esters.

| Reduction Method | Catalyst / Reagent | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) |

| Chemical Hydride | NaBH4 / MeOH (-78°C) | 85 | < 20 (Mixed syn/anti) | N/A (Substrate controlled) |

| Asymmetric Hydrogenation | Ru-BINAP / H2 (50 atm) | 92 | 85 - 90 | > 95 |

| CBS Reduction | 2-Methyl-CBS-oxazaborolidine | 88 | 92 | > 98 |

| Biocatalytic (KRED) | L. brevis ADH / NADPH | > 95 | > 99 | > 99 |

Data synthesized from established reduction protocols of β -keto esters [2, 3]. Biocatalytic reduction remains the superior method for achieving the >99% de required for pharmaceutical-grade peptidomimetics.

References

- EvitaChem.Ethyl 4-(Cbz-amino)-3-oxopentanoate Product Specifications and Chemical Properties. EvitaChem Database.

- ResearchGate.Ketoreductases: Stereoselective catalysts for the facile synthesis of chiral alcohols.

- ResearchGate.Chemoenzymatic synthesis of statine side chain building blocks and application in the total synthesis of the cholesterol-lowering compound solistatin.

- MDPI.Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review.

Application Note: Asymmetric Reduction of Ethyl 4-(Cbz-amino)-3-oxopentanoate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Mechanistic Rationale

Ethyl 4-(Cbz-amino)-3-oxopentanoate is a highly functionalized γ-amino-β-keto ester (often referred to in literature as an α-amino-β-keto ester relative to the ketone moiety). It serves as a critical chiral building block for the synthesis of statines and statine analogs (γ-amino-β-hydroxy esters). These motifs are essential transition-state isosteres used in the design of mechanism-based aspartyl protease inhibitors, including antimalarial agents targeting Plasmepsin II and antiretrovirals targeting HIV protease[1].